1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride 1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2703774-17-6
VCID: VC11562504
InChI: InChI=1S/C9H15N3.ClH/c1-12-9-5-3-2-4-7(9)8(6-10)11-12;/h2-6,10H2,1H3;1H
SMILES:
Molecular Formula: C9H16ClN3
Molecular Weight: 201.70 g/mol

1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride

CAS No.: 2703774-17-6

Cat. No.: VC11562504

Molecular Formula: C9H16ClN3

Molecular Weight: 201.70 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride - 2703774-17-6

Specification

CAS No. 2703774-17-6
Molecular Formula C9H16ClN3
Molecular Weight 201.70 g/mol
IUPAC Name (1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C9H15N3.ClH/c1-12-9-5-3-2-4-7(9)8(6-10)11-12;/h2-6,10H2,1H3;1H
Standard InChI Key GWQAEJJFFNQPOQ-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(CCCC2)C(=N1)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name, (1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine hydrochloride, reflects its core indazole ring system fused with a cyclohexene moiety. Key structural features include:

  • A partially saturated indazole scaffold (4,5,6,7-tetrahydro-1H-indazole).

  • A methyl group at the N1 position of the indazole ring.

  • A methanamine substituent at the C3 position, protonated as a hydrochloride salt to enhance solubility .

The molecular structure is confirmed by spectroscopic data, including InChIKey: GWQAEJJFFNQPOQ-UHFFFAOYSA-N and Canonical SMILES: CN1C2=C(CCCC2)C(=N1)CN.Cl, which encode its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H16ClN3\text{C}_9\text{H}_{16}\text{ClN}_3
Molecular Weight (g/mol)201.70
Exact Mass201.103
PSA (Ų)43.84
LogP1.46
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Synthesis and Preparation

Synthetic Pathways

The synthesis of 1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine hydrochloride typically involves a multi-step protocol:

  • Formation of the Indazole Core: Cyclocondensation of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with chloroacetonitrile under acidic conditions yields the methanamine-substituted intermediate.

  • Salt Formation: Treatment with hydrochloric acid converts the free base into its hydrochloride salt, improving aqueous solubility for biological testing.

Optimization Challenges

Key challenges include controlling regioselectivity during indazole ring closure and minimizing byproducts during salt formation. Recent advances in catalytic hydrazine cyclization have improved yields to >75% in optimized conditions .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • N1 Methylation: Enhances metabolic stability by reducing hepatic CYP450 oxidation.

  • C3 Methanamine: Introduces hydrogen-bonding capacity, critical for target binding .

  • Hydrochloride Salt: Improves bioavailability by increasing solubility in physiological buffers (>50 mg/mL in water).

Comparative Analysis with Analogous Compounds

1-(1,5,5-Trimethyl-4,5,6,7-Tetrahydro-1H-Indazol-3-yl)Methanamine Hydrochloride

This trimethylated analog (C11H20ClN3\text{C}_{11}\text{H}_{20}\text{ClN}_3, MW 229.75 g/mol) exhibits:

  • Increased lipophilicity (LogP=2.1\text{LogP} = 2.1) due to additional methyl groups.

  • Reduced aqueous solubility (<20 mg/mL) compared to the monomethyl derivative.

  • Biological Implications: Enhanced CNS penetration but lower antimicrobial efficacy.

Table 2: Comparison of Key Derivatives

Property1-Methyl Derivative1,5,5-Trimethyl Derivative
Molecular Weight201.70 g/mol229.75 g/mol
LogP1.462.1
Aqueous Solubility>50 mg/mL<20 mg/mL
Antibacterial ActivityModerate (12–15 mm)Low (8–10 mm)

Research Applications and Future Directions

Current Applications

  • Drug Discovery: Serves as a lead compound for optimizing indazole-based kinase inhibitors .

  • Chemical Biology: Used as a fluorescent probe precursor due to its stable bicyclic core.

Challenges and Opportunities

  • Toxicity Profiling: Limited data on long-term cytotoxicity necessitate further in vivo studies.

  • Synthetic Scalability: Transitioning from milligram to kilogram-scale production requires addressing exothermic side reactions during cyclization .

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